3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one 3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8821760
InChI: InChI=1S/C19H22N4O3S2/c1-12(2)23-18(25)14(28-19(23)27)11-13-16(20-8-6-10-26-3)21-15-7-4-5-9-22(15)17(13)24/h4-5,7,9,11-12,20H,6,8,10H2,1-3H3/b14-11-
SMILES: CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S
Molecular Formula: C19H22N4O3S2
Molecular Weight: 418.5 g/mol

3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC8821760

Molecular Formula: C19H22N4O3S2

Molecular Weight: 418.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C19H22N4O3S2
Molecular Weight 418.5 g/mol
IUPAC Name (5Z)-5-[[2-(3-methoxypropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C19H22N4O3S2/c1-12(2)23-18(25)14(28-19(23)27)11-13-16(20-8-6-10-26-3)21-15-7-4-5-9-22(15)17(13)24/h4-5,7,9,11-12,20H,6,8,10H2,1-3H3/b14-11-
Standard InChI Key GWNLHWNVDDBTNC-KAMYIIQDSA-N
Isomeric SMILES CC(C)N1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCCOC)/SC1=S
SMILES CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S
Canonical SMILES CC(C)N1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCCOC)SC1=S

Introduction

The compound 3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that combines several pharmacologically relevant moieties, including a thiazolidine ring and a pyrimidine structure. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features.

Synthesis Methods

The synthesis of 3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A general approach might include:

  • Formation of Thiazolidine Derivatives: This can be achieved through acid-catalyzed reactions using appropriate precursors.

  • Coupling Reactions: To integrate the thiazolidine moiety with the pyrimidine structure, various coupling methods can be employed.

  • Amination Step: The introduction of the (3-methoxypropyl)amino group can be facilitated by nucleophilic substitution reactions.

Each step requires careful optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to maximize yield and purity.

Biological Activity and Potential Applications

Compounds with similar structures to 3-[(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one have been studied for their potential therapeutic applications. These include:

  • Antimicrobial Activity: Thiazolidine derivatives are known for their antimicrobial properties.

  • Anti-inflammatory Activity: The presence of certain functional groups may contribute to anti-inflammatory effects.

  • Anticancer Activity: Pyrimidine structures are often explored for their anticancer potential.

Compound FeatureBiological Activity
Thiazolidine RingAntimicrobial, Anti-inflammatory
Pyrimidine StructureAnticancer, Various Therapeutic Applications

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